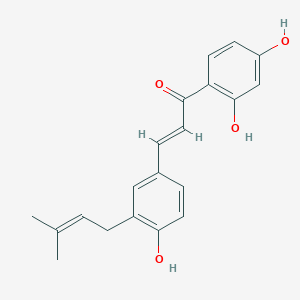

licoagrochalcone A

描述

甘草查尔酮A 是一种主要从甘草 (Glycyrrhiza uralensis Fisch. ex DC.) 根部提取的黄酮类化合物。 该化合物以其多种药理特性而闻名,包括抗癌、抗炎、抗氧化、抗菌和抗寄生虫活性 。 它的分子式为 C21H22O4,在中药中被广泛用于增强其他药用植物的药理作用 .

准备方法

合成路线和反应条件: 甘草查尔酮A 可以通过各种涉及查尔酮衍生物的化学反应合成。 一种常用的方法是 2,4-二羟基苯乙酮与 4-羟基-3-(3-甲基-2-丁烯基)苯甲醛之间的克莱森-施密特缩合反应 。 该反应通常在碱性条件下,例如氢氧化钠或氢氧化钾的存在下,在回流条件下进行。

工业生产方法: 甘草查尔酮A 的工业生产涉及使用乙醇或甲醇等溶剂从甘草根部提取该化合物。 然后使用色谱技术纯化提取物以分离甘草查尔酮A .

化学反应分析

反应类型: 甘草查尔酮A 会经历各种化学反应,包括:

氧化: 甘草查尔酮A 可以被氧化形成醌和其他氧化产物。

还原: 还原反应可以将甘草查尔酮A 转化为其相应的二氢查尔酮衍生物。

取代: 亲电取代反应可以将不同的官能团引入甘草查尔酮A 的芳香环中。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用溴、氯和各种烷基化试剂等试剂。

主要产物: 这些反应形成的主要产物包括醌、二氢查尔酮和各种取代的查尔酮衍生物 .

科学研究应用

Pharmacological Properties

Licoagrochalcone A exhibits a wide range of pharmacological activities, making it a candidate for various therapeutic applications:

-

Anticancer Activity : LA has been shown to inhibit the proliferation of several cancer cell lines, including:

- Hepatocellular carcinoma : LA induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt/mTOR signaling pathway .

- Breast and colon cancer : It effectively suppresses cell growth by inducing cell cycle arrest and apoptosis .

- Melanoma : LA promotes mitochondrial fragmentation and apoptosis in glioma stem cells, demonstrating its potential in treating resistant cancer types .

- Anti-inflammatory Effects : LA modulates inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways such as NF-κB and P38 MAPK, which are critical in various inflammatory diseases .

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress and related damage, making it beneficial in conditions like neurodegenerative diseases .

- Antibacterial and Antiparasitic Properties : Research indicates that LA possesses antibacterial effects against a range of pathogens and shows promise in combating parasitic infections .

- Bone Protection : LA has been studied for its ability to enhance bone health by regulating osteoclastogenesis and promoting osteoblast differentiation .

Case Studies

Several studies have highlighted the applications of this compound:

- Hepatocellular Carcinoma Study :

- Breast Cancer Research :

- Neuroprotection Study :

Summary Table of Applications

| Application | Mechanism of Action | Relevant Studies |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Hepatocellular carcinoma studies |

| Anti-inflammatory | Inhibits NF-κB signaling | Various inflammatory disease models |

| Antioxidant | Reduces oxidative stress | Neuroprotection studies |

| Antibacterial | Disrupts bacterial growth | Antimicrobial efficacy tests |

| Bone protection | Regulates osteoclastogenesis | Osteoporosis-related research |

作用机制

甘草查尔酮A 通过多个分子靶点和途径发挥其作用:

相似化合物的比较

甘草查尔酮A 与其他类似化合物(如甘草查尔酮B、甘草查尔酮C 和甘草苷)进行比较:

生物活性

Licoagrochalcone A (LCA) is a naturally occurring flavonoid compound derived from the roots of Glycyrrhiza species, particularly Glycyrrhiza inflata. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables summarizing key studies.

This compound has the chemical formula and is classified as a chalcone. Its structure features a two-ring system connected by a three-carbon α,β-unsaturated carbonyl moiety, which is characteristic of chalcones. The unique structural attributes contribute to its biological activities.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogenic microorganisms. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 2 μg/mL | Inhibition of growth and toxin production |

| Bacillus subtilis | 3 μg/mL | Complete growth inhibition |

| Escherichia coli | 4 μg/mL | Moderate growth inhibition |

In vitro studies demonstrated that LCA inhibited the growth of Bacillus subtilis in a concentration-dependent manner, with complete inhibition observed at 3 μg/mL. Moreover, it was found to reduce alpha-toxin production in Staphylococcus aureus, indicating its potential as an antibacterial agent in clinical applications .

2. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects through various mechanisms:

- Inhibition of Pro-inflammatory Cytokines : LCA reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

- Modulation of Signaling Pathways : It interferes with NF-κB and MAPK signaling pathways, leading to decreased inflammation in cellular models .

3. Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This property is vital for protecting cells from oxidative stress-related damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Qiu et al. (2010) evaluated the antimicrobial efficacy of this compound against various strains of Staphylococcus aureus. The results indicated that sub-inhibitory concentrations of LCA significantly decreased alpha-toxin production, which is critical for the pathogenicity of this bacterium .

Case Study 2: Anti-inflammatory Mechanisms

In a recent investigation, researchers observed that treatment with this compound in a murine model resulted in reduced paw edema induced by carrageenan. The study concluded that LCA effectively modulates inflammatory responses via inhibition of multiple signaling pathways .

属性

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUGLERLRIQATC-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316001 | |

| Record name | Licoagrochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202815-28-9 | |

| Record name | Licoagrochalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202815-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licoagrochalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',4,4'-Trihydroxy-3-prenylchalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032671 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of licoagrochalcone A?

A1: this compound has demonstrated antiplasmodial activity. This means it can inhibit the growth of Plasmodium parasites, which are responsible for causing malaria. [] It has also shown inhibitory activity against avian and swine influenza viruses. []

Q2: Which plant species are known to contain this compound?

A2: this compound has been isolated from the root bark of Erythrina abyssinica [] and the roots of Glycyrrhiza uralensis (licorice). [] It has also been found in Pteris multifida. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do mention its classification as a chalcone. Chalcones are characterized by their open-chain structure, as opposed to the flavanoids from which they are derived, which have three rings. [] To determine the exact molecular formula and weight, further investigation into its chemical structure is needed.

Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?

A4: While the provided abstracts don't directly investigate the SAR of this compound, one study mentions the synthesis of licoagrochalcone B and its unnatural derivatives to explore their biological activities. [] This suggests that modifications to the chalcone structure can influence its potency and potential applications. Further research is needed to specifically explore the SAR of this compound.

Q5: What are the traditional medicinal uses of plants containing this compound?

A5: Glycyrrhiza glabra (licorice), a source of this compound, has a long history of medicinal use. It is documented in the ShenNongBenCaoJing, an ancient Chinese medicinal text, and is traditionally used as an antiviral and antibacterial agent. [] Patrinia villosa, another source of this compound, is also utilized in traditional Chinese medicine for its antiviral and antibacterial properties. []

Q6: Have any specific molecular targets for this compound been identified?

A6: Although the provided research doesn't pinpoint specific molecular targets for this compound, related research suggests that its structural analogue, licochalcone C, exhibits anti-inflammatory effects by potentially targeting the NFκB pathway and influencing iNOS expression. [] Further studies are necessary to determine if this compound shares similar mechanisms of action.

Q7: What is the current understanding of the biosynthesis pathway of this compound?

A8: While the provided research doesn't directly investigate the biosynthesis pathway of this compound, a study on Cissus rotundifolia identified genes involved in the flavonoid biosynthesis pathway. [] Given that this compound is a chalcone, a subclass of flavonoids, this research offers insights into the potential biosynthetic route. Further research focusing on this compound's specific biosynthesis is required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。